molecular formula C26H21N3 B297145 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Katalognummer B297145
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: RPWOGVAANZYPMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline (ADMQ) is a novel organic compound with a unique structure and potential applications in scientific research. ADMQ belongs to the class of pyrazoloquinazolines, which have been extensively studied due to their diverse biological activities. ADMQ has shown promising results in various biological assays and has the potential to be used as a tool for studying biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline acts by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been found to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to modulate the expression of various genes involved in inflammation and immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its unique structure, which allows for the development of new analogs with potentially improved biological activity. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its low solubility in aqueous solutions, which may limit its use in certain biological assays.

Zukünftige Richtungen

There are several future directions for research on 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is the development of new analogs with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and its analogs. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and immune responses. Finally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be tested in animal models to evaluate its potential as a therapeutic agent for various diseases.

Synthesemethoden

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step reaction sequence. The first step involves the condensation of anthracene-9-carboxaldehyde with 3,4-dimethylaniline to form the corresponding imine. The imine is then reduced using sodium borohydride to afford the amine intermediate. The amine intermediate is then treated with 3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst to form 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Wissenschaftliche Forschungsanwendungen

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has exhibited antimicrobial activity against various bacterial strains.

Eigenschaften

Molekularformel

C26H21N3

Molekulargewicht

375.5 g/mol

IUPAC-Name

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C26H21N3/c1-16-8-7-13-22-23-14-17(2)28-29(23)26(27-25(16)22)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-15,26,28H,1-2H3

InChI-Schlüssel

RPWOGVAANZYPMX-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

Kanonische SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.